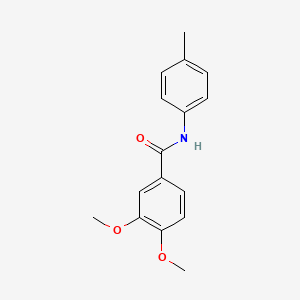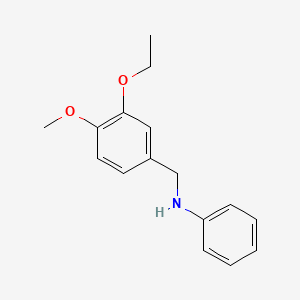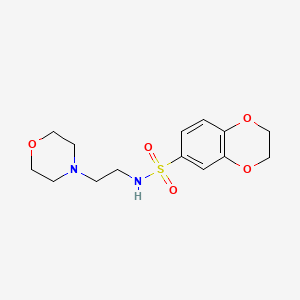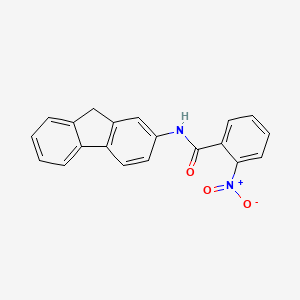
ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate is a chemical compound with the molecular formula C18H24N2O5. It is commonly known as 'Pipamperone' and belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications in various medical conditions. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate.
作用機序
The exact mechanism of action of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. It is also believed to have an affinity for adrenergic and muscarinic receptors.
Biochemical and Physiological Effects:
Ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate has been found to have various biochemical and physiological effects. It has been found to decrease dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and anxiolytic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its sedative effects.
実験室実験の利点と制限
One advantage of using ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well documented. Additionally, it has been found to have a favorable safety profile. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate. One potential direction is the development of new formulations with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various medical conditions. Finally, studies are needed to explore the potential use of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate in combination with other drugs for enhanced therapeutic efficacy.
合成法
The synthesis of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate can be achieved through a multistep process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base to form ethyl 4-(4-hydroxy-3-methoxybenzyl)-3-oxobutanoate. This intermediate compound is then reacted with piperazine in the presence of a reducing agent to form ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate. The final product is then purified through crystallization or chromatography.
科学的研究の応用
Ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects. It has also been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Additionally, it has been found to have potential as an anti-inflammatory agent and has been studied for its use in the treatment of inflammatory bowel disease.
特性
IUPAC Name |
ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-21-15(19)17-8-6-16(7-9-17)11-12-4-5-13(18)14(10-12)20-2/h4-5,10,18H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFFEWQHKWNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)



![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)

![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)